



Application Notes and Protocols: SDGR Chemical Probes for Studying MALT1 Function

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Compound of Interest		
Compound Name:	SDGR	
Cat. No.:	B12409646	Get Quote

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Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical enzyme that functions as both a scaffold protein and a paracaspase, playing a pivotal role in adaptive and innate immunity.[1][2][3] As a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, MALT1 integrates upstream signals from antigen receptors (TCR/BCR) and other immune receptors to activate the nuclear factor-κB (NF-κB) signaling pathway.[1][4] [5] The proteolytic activity of MALT1 is essential for cleaving and inactivating several negative regulators of NF-κB signaling, such as A20, BCL10, CYLD, and RelB, leading to robust lymphocyte activation.[4][6][7]

Dysregulation of MALT1 activity is a hallmark of certain cancers, particularly activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), and various autoimmune diseases.[6][8][9] This makes MALT1 a compelling therapeutic target.[9][10] The **SDGR** series of molecules, such as SGR-1505, developed by Schrödinger, are potent, selective, and allosteric MALT1 inhibitors that serve as powerful chemical probes to investigate MALT1 function.[8][11][12] These compounds bind to an allosteric site at the interface of the caspase-like and Ig3 domains, locking the enzyme in an inactive conformation and preventing substrate cleavage.[1] [13][14]

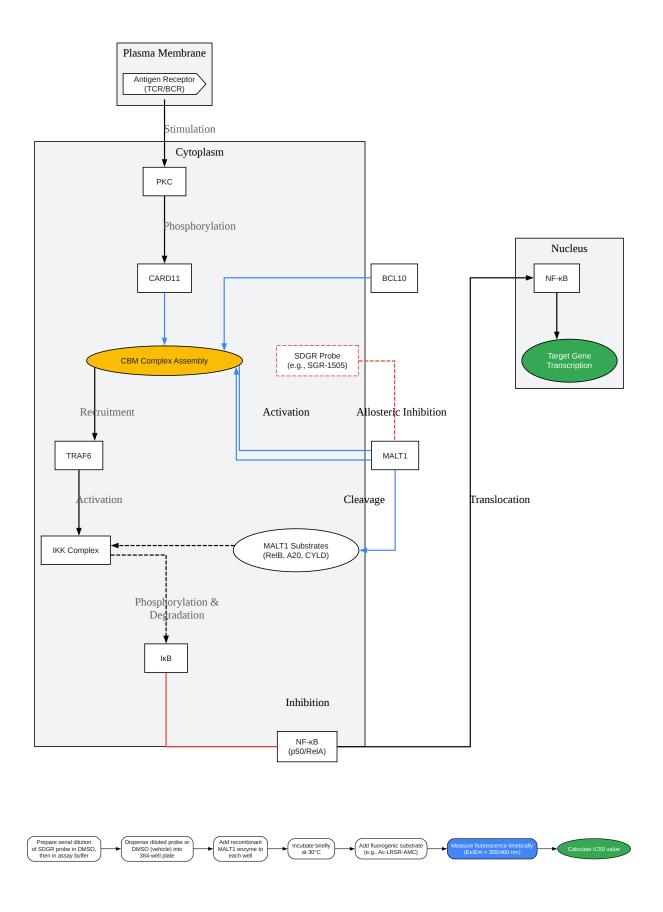
These application notes provide a comprehensive guide and detailed protocols for utilizing **SDGR** compounds to study MALT1 proteolytic activity in biochemical and cellular contexts.



MALT1 Signaling and Inhibition by SDGR Probes

Upon antigen receptor stimulation, the CBM complex is formed, leading to MALT1 dimerization and activation of its protease function.[4] Activated MALT1 then cleaves specific substrates, a crucial step for amplifying and sustaining NF-κB signaling, which results in the transcription of genes involved in cell proliferation, survival, and inflammation.[1][15] **SDGR** probes, like SGR-1505, allosterically inhibit this proteolytic step, thereby blocking downstream NF-κB activation. [8][15]









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